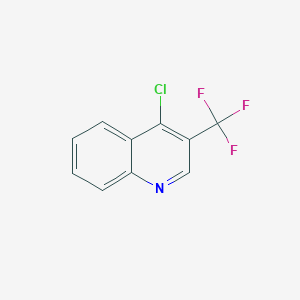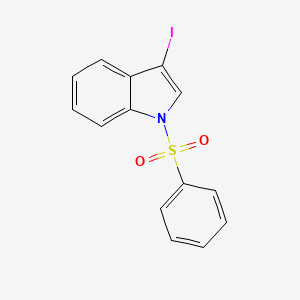
4-Chloro-3-(trifluoromethyl)quinoline
Übersicht
Beschreibung
4-Chloro-3-(trifluoromethyl)quinoline is a chemical compound with the empirical formula C10H5ClF3N . It is used as a reagent in the synthesis of various chemical compounds .
Synthesis Analysis
The synthesis of quinolines, including 4-Chloro-3-(trifluoromethyl)quinoline, can be achieved through a variety of methods. These methods exploit cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
Molecular Structure Analysis
The molecular structure of 4-Chloro-3-(trifluoromethyl)quinoline consists of a quinoline ring system with a chlorine atom substituted at the 4th position and a trifluoromethyl group substituted at the 3rd position .
Chemical Reactions Analysis
Fluorinated quinolines, including 4-Chloro-3-(trifluoromethyl)quinoline, can undergo a variety of chemical reactions. These include nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .
Physical And Chemical Properties Analysis
4-Chloro-3-(trifluoromethyl)quinoline is a white to light yellow crystal powder . It is soluble in chloroform .
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
Research on isomeric 4-[3-(dichlorophenyl)-hexahydro[1,3]oxazolo[3,4-a]pyridin-1-yl]-2,8-bis(trifluoromethyl)quinolines highlights the significance of cage-type and π(quinoline)⋯π(quinoline) dimeric motifs in their crystal structures. The study reveals how the supramolecular arrangements of these compounds are influenced by combinations of C–H⋯X, C–X⋯π, and π⋯π interactions, demonstrating the importance of 4-Chloro-3-(trifluoromethyl)quinoline derivatives in understanding molecular interactions and designing materials with specific crystal properties (de Souza et al., 2015).
Organic Synthesis
In the realm of organic chemistry, 4-(Trifluoromethyl)quinoline derivatives have been synthesized under carefully controlled conditions. These derivatives serve as precursors for further chemical modifications, showcasing the role of 4-Chloro-3-(trifluoromethyl)quinoline in facilitating the synthesis of complex organic molecules with potential applications in material science and medicinal chemistry (Lefebvre, Marull, & Schlosser, 2003).
Photovoltaic Applications
Investigations into the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives illustrate the potential of 4-Chloro-3-(trifluoromethyl)quinoline in renewable energy technologies. These studies focus on the synthesis and characterization of organic–inorganic photodiode materials, indicating the compound's significance in developing new materials for solar energy conversion (Zeyada, El-Nahass, & El-Shabaan, 2016).
Antimicrobial and Cytogenetic Studies
The application of 4-chloro-3-formyl-2-(2-hydroxyethene-1-yl)quinolines in synthesizing diazepinoquinoline heterocycles demonstrates the compound's utility in creating molecules with antimicrobial properties. Further cytogenetic studies on these compounds can lead to the development of new therapeutic agents (Nandha Kumar, Suresh, & Mohan, 2003).
Green Chemistry and Catalysis
The solvent- and catalyst-free synthesis of 6H-Chromeno[4,3-b]quinolin-6-ones represents an advancement in green chemistry. This method highlights the importance of 4-Chloro-3-(trifluoromethyl)quinoline derivatives in promoting environmentally friendly chemical reactions, emphasizing the role of such compounds in sustainable synthetic processes (Patra, 2021).
Safety And Hazards
Zukünftige Richtungen
There is a growing interest in fluorinated derivatives of quinolines, including 4-Chloro-3-(trifluoromethyl)quinoline. This interest stimulates research studies aimed at the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications .
Eigenschaften
IUPAC Name |
4-chloro-3-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3N/c11-9-6-3-1-2-4-8(6)15-5-7(9)10(12,13)14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUSBWZTFPLCBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450137 | |
| Record name | 4-chloro-3-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(trifluoromethyl)quinoline | |
CAS RN |
590371-93-0 | |
| Record name | 4-chloro-3-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Disodium 4-[1,1,1,3,3,3-hexafluoro-2-(4-oxidophenyl)propan-2-yl]phenolate](/img/structure/B1353735.png)






![3,6-Dibromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1353760.png)


